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molecular formula C12H18O3 B8342739 5-Benzyloxy-1,3-pentanediol

5-Benzyloxy-1,3-pentanediol

Cat. No. B8342739
M. Wt: 210.27 g/mol
InChI Key: UUVGUVZTNNVCHD-UHFFFAOYSA-N
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Patent
US05216141

Procedure details

To a solution of methyl 3-(S)-hydroxy-5-benzyloxypentanoate (38, Kitamura, M.; Ohkuma, T.; Inoue, S.; Sayo, N.; Kumobayashi, H.; Akutagawa, S.; Ohta, T.; Takaya, H.; Noyori, R., J. Am. Chem. Soc. 1988, 110 629-631) (183 mmol) in anhydrous THF (1 l) is added lithium borohydride (7.7 g, excess) at 0° C. over 15 min. The reaction mixture is stirred at RT for 30 minutes, and then refluxed for 6 hours. The mixture is then cooled to 0° C., diluted with water (60 ml), and stirred overnight at RT. A white precipitate is removed by filtration, the solvent removed in vacuum, and the residue distilled under vacuum to yield 5-benzyloxy-1,3-pentanediol 39.
Name
methyl 3-(S)-hydroxy-5-benzyloxypentanoate
Quantity
183 mmol
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C@@H:2]([CH2:8][CH2:9][O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:3][C:4](OC)=[O:5].[BH4-].[Li+]>C1COCC1.O>[CH2:11]([O:10][CH2:9][CH2:8][CH:2]([OH:1])[CH2:3][CH2:4][OH:5])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
methyl 3-(S)-hydroxy-5-benzyloxypentanoate
Quantity
183 mmol
Type
reactant
Smiles
O[C@H](CC(=O)OC)CCOCC1=CC=CC=C1
Name
Quantity
7.7 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A white precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC(CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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